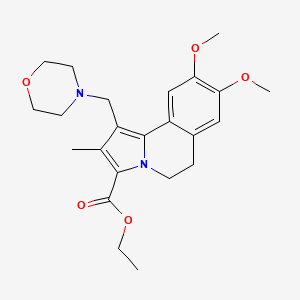
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester is a complex organic compound that belongs to the pyrroloisoquinoline family. This compound is characterized by its unique structure, which includes a fused pyrroloisoquinoline core with various functional groups.
Métodos De Preparación
The synthesis of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the annulation of the pyrrole ring to the isoquinoline moiety. This process typically requires specific reaction conditions, such as the use of tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization with visible light irradiation . Another approach involves the use of organocatalyzed tandem reactions to construct the pyrroloisoquinoline core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various bioactive molecules. In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division In the industrial sector, it can be used in the synthesis of complex organic molecules for pharmaceuticals and other high-value products .
Mecanismo De Acción
The mechanism of action of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester involves its interaction with molecular targets such as topoisomerase enzymes. By stabilizing the intermediate covalent complexes between DNA and topoisomerase, it prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent cytotoxic agent.
Comparación Con Compuestos Similares
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be compared to other similar compounds such as lamellarins, lukianols, polycitrins, storniamides, and ningalins. These compounds share the pyrroloisoquinoline scaffold and exhibit a range of biological activities, including cytotoxicity, anti-cancer activity, and antibiotic properties . the unique functional groups and structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
20353-60-0 |
|---|---|
Fórmula molecular |
C23H30N2O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
ethyl 8,9-dimethoxy-2-methyl-1-(morpholin-4-ylmethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30N2O5/c1-5-30-23(26)21-15(2)18(14-24-8-10-29-11-9-24)22-17-13-20(28-4)19(27-3)12-16(17)6-7-25(21)22/h12-13H,5-11,14H2,1-4H3 |
Clave InChI |
UUQNBTZCLBNQKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


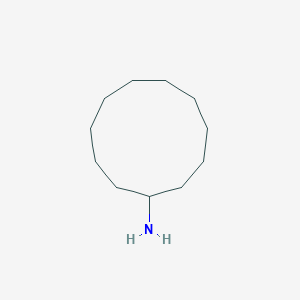
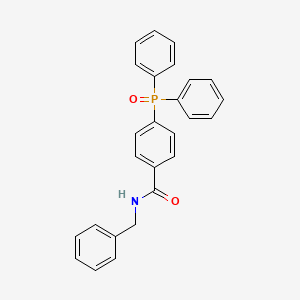

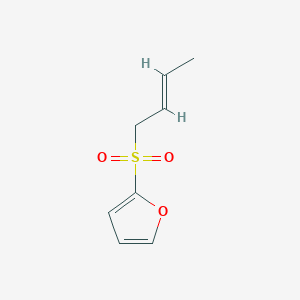
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
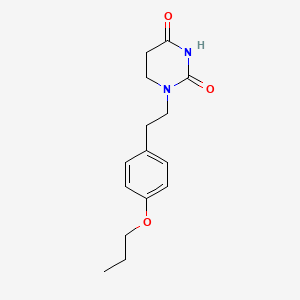
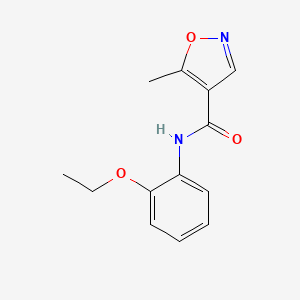
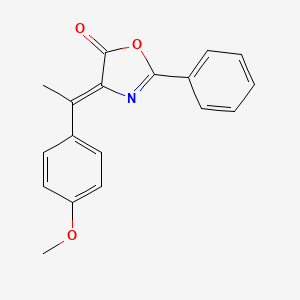
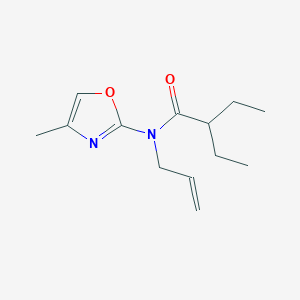
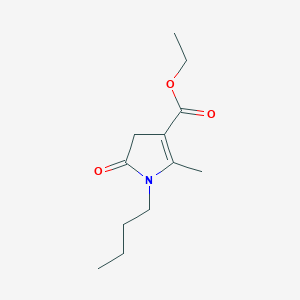
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

